Fluvoxamine Acid

説明

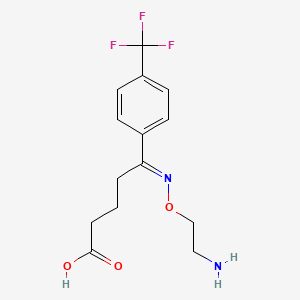

Structure

3D Structure

特性

CAS番号 |

88699-91-6 |

|---|---|

分子式 |

C14H17F3N2O3 |

分子量 |

318.29 g/mol |

IUPAC名 |

(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |

InChI |

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12- |

InChIキー |

KUIZEDQDELAFQK-UNOMPAQXSA-N |

SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |

異性体SMILES |

C1=CC(=CC=C1/C(=N\OCCN)/CCCC(=O)O)C(F)(F)F |

正規SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |

外観 |

White to Off-White Solid |

melting_point |

>183°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(E)-d-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; (E)-δ-[(2-AMinoethoxy)iMino]-4-(trifluoroMethyl)benzenepentanoic Acid |

製品の起源 |

United States |

Biotransformation Pathways and Enzymology of Fluvoxamine Acid Formation

Elucidation of Metabolic Routes to Fluvoxamine (B1237835) Acid

The primary route for the formation of Fluvoxamine Acid involves a two-step oxidation process. ncats.ionih.gov This pathway begins with the oxidative demethylation of the parent compound, fluvoxamine.

Oxidative Demethylation as the Primary Biotransformation Pathway

The initial and rate-limiting step in the formation of this compound is the oxidative demethylation of the methoxy (B1213986) group of fluvoxamine. researchgate.netnih.govnih.govhres.ca This reaction is catalyzed by the cytochrome P450 enzyme system, specifically CYP2D6. pharmgkb.orgresearchgate.net In vitro studies using human liver microsomes have confirmed that CYP2D6 is the principal enzyme responsible for this initial metabolic conversion. pharmgkb.orgresearchgate.netnih.gov This pathway ultimately leads to the production of this compound, which, along with its N-acetylated analog, constitutes approximately 60% of the urinary excretion products of fluvoxamine. drugbank.com

Identification and Characterization of Intermediate Metabolites: Fluvoxaminoalcohol

The oxidative demethylation of fluvoxamine does not directly yield this compound. Instead, it proceeds through an intermediate metabolite known as Fluvoxaminoalcohol. pharmgkb.orgncats.ioresearchgate.net This alcohol intermediate is then further oxidized to form the final acid metabolite. ncats.ionih.gov The identification of Fluvoxaminoalcohol has been crucial in understanding the complete biotransformation pathway leading to this compound. pharmgkb.orgresearchgate.net

Cytochrome P450 Enzyme System Involvement in Initial Oxidation

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs, including fluvoxamine. The initial oxidative step in the formation of this compound is exclusively mediated by a specific CYP isozyme.

Specificity and Kinetics of CYP2D6 in Fluvoxaminoalcohol Formation

Research has unequivocally demonstrated that CYP2D6 is the primary and predominant enzyme responsible for the conversion of fluvoxamine to Fluvoxaminoalcohol. pharmgkb.orgnih.govresearchgate.netnih.gov Studies utilizing cDNA-expressed human CYP enzymes revealed that among several CYPs examined, only CYP2D6 exhibited substantial activity in the formation of this intermediate metabolite. nih.gov

Kinetic studies in human liver microsomes have determined the mean Km and Vmax values for the formation of Fluvoxaminoalcohol from fluvoxamine to be 76.3 µM and 37.5 pmol/min/mg protein, respectively. nih.gov The high specificity of CYP2D6 for this reaction is underscored by the fact that individuals with genetic variations leading to poor CYP2D6 metabolism (poor metabolizers) show a significantly reduced clearance of fluvoxamine. researchgate.net Specifically, the formation clearance of the major metabolite, this compound, was found to be 78% lower in CYP2D6 poor metabolizers compared to extensive metabolizers. researchgate.netnih.gov

Table 1: Kinetic Parameters for Fluvoxaminoalcohol Formation in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Km | 76.3 µM |

| Vmax | 37.5 pmol/min/mg protein |

Data from a study on the formation of fluvoxamino alcohol from fluvoxamine in human liver microsomes. nih.gov

In Vitro Inhibition Studies of CYP-Mediated this compound Metabolism

In vitro inhibition studies provide further evidence for the role of specific CYP enzymes in fluvoxamine metabolism. The formation of Fluvoxaminoalcohol in pooled human liver microsomes was significantly inhibited by quinidine, a relatively specific inhibitor of CYP2D6, with a Ki value of 2.2 µM. nih.gov In contrast, other specific inhibitors for different CYP isozymes did not show significant inhibition, reinforcing the primary role of CYP2D6 in this pathway. nih.gov

Fluvoxamine itself is a known inhibitor of several CYP enzymes, which can lead to drug-drug interactions. It is a potent inhibitor of CYP1A2 and CYP2C19, and a moderate inhibitor of CYP2C9, CYP2D6, and CYP3A4. hres.ca The inhibition of CYP2D6 by fluvoxamine can affect its own metabolism in a process known as auto-inhibition.

Table 2: In Vitro Inhibition of Fluvoxamine Metabolism

| Inhibitor | Target Enzyme | Effect on Fluvoxaminoalcohol Formation | Ki Value |

|---|---|---|---|

| Quinidine | CYP2D6 | Significant Inhibition | 2.2 µM |

Data from in vitro studies using pooled human liver microsomes. nih.gov

Non-Cytochrome P450 Enzyme Contributions to Metabolite Formation

While the initial oxidation of fluvoxamine is a CYP-mediated process, the subsequent conversion of the intermediate metabolite, Fluvoxaminoalcohol, to this compound involves a different class of enzymes. The second step in this pathway is catalyzed by alcohol dehydrogenase. pharmgkb.orgncats.ionih.govnih.gov This enzyme is responsible for the oxidation of the alcohol group in Fluvoxaminoalcohol to the corresponding carboxylic acid, completing the formation of this compound. ncats.ionih.gov Inhibition of this step has been demonstrated in human liver cytosol by 4-methylpyrazole, a potent inhibitor of alcohol dehydrogenase. nih.gov

Role of Alcohol Dehydrogenase in Fluvoxaminoalcohol Conversion to this compound

The conversion of the intermediate metabolite, fluvoxaminoalcohol, to the final major metabolite, this compound, is a critical step in the biotransformation of fluvoxamine. This reaction is catalyzed by the enzyme alcohol dehydrogenase (ADH). pharmgkb.orgnih.govresearchgate.net Specifically, research indicates that alcohol dehydrogenase isoenzymes ADH1A, ADH1B, and ADH1C are involved in this oxidative process. pharmgkb.orgresearchgate.net The process involves the oxidation of the alcohol group of fluvoxaminoalcohol to an aldehyde, which is then further oxidized to the carboxylic acid, this compound. researchgate.net Studies have demonstrated that 4-methylpyrazole, a potent inhibitor of alcohol dehydrogenase, significantly inhibits the formation of this compound from fluvoxaminoalcohol in human liver cytosol, confirming the central role of this enzyme in the metabolic pathway. nih.gov

Comparative Metabolic Studies of this compound Production Across Species

While human metabolism of fluvoxamine is well-documented, there is less detailed comparative data on this compound production across different species in the provided search results. However, some inferences can be drawn from related studies. For instance, a study on the metabolism of a different SSRI, fluoxetine, in various fish species (rainbow trout, goldfish, zebrafish, and killifish) using liver microsomes showed that the major human metabolite was not the predominant product in these fish. nih.gov This suggests that significant inter-species differences in metabolic pathways can exist. nih.gov

For fluvoxamine, studies using rat liver microsomes (RLM) have been conducted to investigate its metabolism in vitro. frontiersin.orgnih.gov These studies are often used to understand potential drug-drug interactions and the enzymes involved, which may differ from those in humans. frontiersin.org For example, one study reported different kinetic parameters (Km and IC50 values) for fluvoxamine metabolism in rat liver microsomes compared to human liver microsomes (HLM). frontiersin.orgnih.gov This highlights that the rate and potentially the pathways of this compound production can vary between species.

Application of In Vitro Models for Studying this compound Biotransformation

In vitro models are essential tools for elucidating the metabolic pathways of drugs like fluvoxamine without the complexities of in vivo studies. These models allow for the detailed investigation of specific enzymes and metabolic routes.

Utilization of Human Liver Microsomes for Metabolic Profiling

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s. eurofinsdiscovery.com Studies using HLMs have been crucial in identifying the enzymes responsible for fluvoxamine metabolism. nih.goveuropa.eu

Research with pooled HLMs has shown that the formation of fluvoxaminoalcohol from fluvoxamine is significantly inhibited by quinidine, a specific inhibitor of CYP2D6. nih.gov This finding strongly supports the primary role of CYP2D6 in the initial step of this compound formation. nih.gov Kinetic parameters for this reaction have also been determined using HLMs, with mean Km and Vmax values of 76.3 microM and 37.5 pmol/min/mg of protein, respectively, for the formation of fluvoxaminoalcohol. nih.gov Furthermore, HLMs have been used to study the inhibitory effects of other drugs on fluvoxamine metabolism, providing valuable data for predicting potential drug-drug interactions. frontiersin.orgnih.gov

Interactive Table: Kinetic Parameters of Fluvoxamine Metabolism in Liver Microsomes

| Species | Microsome Type | Analyte | Kinetic Parameter | Value | Unit | Reference |

| Human | HLM | Fluvoxamine | Km | 13.54 | µM | frontiersin.org |

| Rat | RLM | Fluvoxamine | Km | 4.738 | µM | frontiersin.org |

| Human | HLM | Fluvoxaminoalcohol Formation | Km | 76.3 | µM | nih.gov |

| Human | HLM | Fluvoxaminoalcohol Formation | Vmax | 37.5 | pmol/min/mg protein | nih.gov |

| Human | HLM | Fluvoxamine | IC50 (Apatinib inhibition) | 6.419 | µM | frontiersin.orgnih.gov |

| Rat | RLM | Fluvoxamine | IC50 (Apatinib inhibition) | 0.19 | µM | frontiersin.orgnih.gov |

Recombinant Enzyme Systems for Specific Pathway Characterization

To pinpoint the exact enzymes involved in a metabolic pathway, recombinant enzyme systems are utilized. These systems express a single, specific enzyme, allowing researchers to study its catalytic activity in isolation. pharmgkb.org

In the study of fluvoxamine metabolism, recombinant human CYP enzymes have been instrumental. Experiments using a panel of cDNA-expressed human CYP enzymes demonstrated that only CYP2D6 exhibited substantial activity in the formation of fluvoxaminoalcohol from fluvoxamine. nih.gov This confirmed the findings from inhibition studies with HLMs and solidified the role of CYP2D6 as the predominant enzyme in the first step of this compound synthesis. pharmgkb.orgnih.gov Recombinant systems are also used to investigate the impact of genetic variations (polymorphisms) in these enzymes on drug metabolism, which can explain inter-individual differences in drug response. frontiersin.orgfrontiersin.org For instance, different CYP2D6 variants show varying catalytic activities towards fluvoxamine. frontiersin.orgfrontiersin.org

Advanced Analytical Methodologies for Fluvoxamine Acid Quantification and Identification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of fluvoxamine (B1237835) and its metabolites. Its adaptability allows for the development of robust methods for simultaneous analysis, optimization for specific analytical challenges, and validation for stability testing.

Researchers have successfully developed various HPLC methods for the concurrent determination of fluvoxamine and its major metabolite, fluvoxamine acid, in biological matrices. nih.gov One such method enables the simultaneous measurement of both compounds in human plasma. nih.govresearchgate.net This is achieved by first extracting fluvoxamine and this compound from the plasma sample using a C18 bonded-solid phase cartridge, followed by separation using a C4 reversed-phase HPLC system. nih.govresearchgate.net Another simple and sensitive HPLC method was established for the simultaneous quantification of fluvoxamine and its two metabolites, fluvoxamino alcohol and this compound, in human liver microsomes. tandfonline.com Furthermore, an automated column-switching HPLC method has been described for the simultaneous determination of these compounds in plasma. nih.gov These methods are essential for pharmacokinetic studies and therapeutic drug monitoring, allowing for the characterization of individual variations in drug metabolism. nih.govnih.gov

The success of separating fluvoxamine and this compound hinges on the careful optimization of the stationary and mobile phases. Reversed-phase columns, such as C18 and C4, are commonly employed for these analyses. nih.govtandfonline.cominnovareacademics.in

Mobile phase composition is a critical factor that is extensively studied to achieve optimal separation. jopir.in A common approach involves using a binary system of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) buffer. tandfonline.cominnovareacademics.injopir.in The pH of the mobile phase is adjusted to ensure well-defined, tailing-free peaks. innovareacademics.in For instance, a mobile phase consisting of methanol and phosphate buffer (pH 2.5) in a 70:30 v/v ratio has been found suitable. innovareacademics.ininnovareacademics.in Another optimized mobile phase uses a mixture of 0.5% potassium dihydrogen phosphate (KH2PO4) and acetonitrile (75:25, v/v) at a pH of 2.5 for separation on a C4 column. tandfonline.com Flow rates are typically maintained around 0.6 to 1.0 ml/min. nih.govinnovareacademics.in

| Column Type | Mobile Phase Composition | Flow Rate (ml/min) | Reference |

|---|---|---|---|

| Reversed-phase C18 | Methanol and Phosphate buffer (pH 2.5) (70:30 v/v) | 1.0 | innovareacademics.ininnovareacademics.in |

| Grand-pak C4-5 | 0.5% KH2PO4-acetonitrile (75:25, v/v) (pH 2.5) | Not Specified | tandfonline.com |

| C18 analytical column | Phosphate buffer (0.02 M, pH 4.6), acetonitrile, and perchloric acid (60%) (62.4:37.5:0.1, v/v/v) | 0.6 | nih.gov |

| Primesep 100 | Acetonitrile/Water (70/30%) with 0.2% Sulfuric Acid | 1.0 | sielc.com |

| Nova-Pak CN | K2HPO4 50 mM (pH 7.0) and acetonitrile (60:40, v/v) | Not Specified | nih.gov |

Following chromatographic separation, detection is most commonly performed using UV-Vis spectrophotometry. The selection of the detection wavelength is based on the absorption maxima of the analytes. For fluvoxamine and this compound, detection is often set at wavelengths such as 254 nm or 250 nm. nih.govnih.govinnovareacademics.in In some stability-indicating methods, a wavelength of 235 nm is used. nih.govresearchgate.net These UV-based HPLC methods have proven to be reliable for quantifying the compounds within a concentration range of 25.0 to 200.0 ng/mL. nih.govresearchgate.net

For enhanced selectivity and sensitivity, HPLC systems can be coupled with mass spectrometry (MS), a technique known as LC-MS. This combination is particularly valuable in complex biological matrices where co-eluting substances might interfere with UV detection. nih.gov

Stability-indicating assay methods (SIAMs) are crucial for ensuring that the analytical method can accurately measure the active pharmaceutical ingredient without interference from its degradation products. Such methods have been developed for fluvoxamine using HPLC. innovareacademics.innih.gov Forced degradation studies are performed by exposing the drug substance to various stress conditions, including acid, base, oxidation, heat, and light. innovareacademics.innih.gov These studies have revealed that fluvoxamine is susceptible to degradation under acidic, basic, and oxidative conditions, and also when exposed to UV radiation. jopir.ininnovareacademics.innih.gov The developed HPLC methods were able to effectively separate the intact drug from its degradation products, demonstrating the specificity of the assay. jopir.in The ability to resolve the analyte peak from all potential degradation products is fundamental to guaranteeing the integrity of this compound measurements in stability and metabolic studies. innovareacademics.ininnovareacademics.in

Detection Strategies: UV-Vis Spectrophotometry and Mass Spectrometry

Mass Spectrometry (MS) Applications in Metabolite Research

Mass spectrometry, especially when coupled with liquid chromatography, is a powerful tool in metabolite research, offering unparalleled sensitivity and specificity for the identification and quantification of compounds like this compound in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the sensitive and selective quantification of fluvoxamine and its metabolites. nih.gov This technique combines the separation power of LC with the high specificity of tandem mass spectrometry, allowing for very low limits of quantification. Validated LC-MS/MS procedures have been used to quantify fluvoxamine in various biological fluids, including blood, urine, and bile. nih.gov

For instance, a sensitive and selective LC-MS/MS method was developed to quantify fluvoxamine in human plasma over a concentration range of 2.6260 to 294.0960 ng/mL. ijbpas.com Another method established a lower limit of quantification (LLOQ) of 1.7 ng/mL for fluvoxamine in plasma. thermofisher.com The high selectivity of LC-MS/MS minimizes interference from endogenous matrix components, making it exceptionally reliable for pharmacokinetic research and toxicological screenings. nih.govresearchgate.net In forensic cases, LC-MS/MS combined with high-resolution mass spectrometry (LC-HRMS) has been used to identify this compound in postmortem samples, confirming the metabolic pathway of the parent drug. nih.gov

| Technique | Matrix | Linearity Range / LLOQ | Reference |

|---|---|---|---|

| HPLC-UV | Plasma | 25.0-200.0 ng/mL | nih.gov |

| HPLC-UV | Plasma | 0.8-153.6 ng/mL (Fluvoxamine), 0.6-115.2 ng/mL (this compound) | nih.gov |

| LC-MS/MS | Human Plasma | LLOQ: 0.2 ng/ml | researchgate.net |

| UPLC-MS/MS | Human Plasma | 2.6260-294.0960 ng/mL | ijbpas.com |

| LC-HRAM(MS) | Human Plasma | LLOQ: 1.7 ng/mL | thermofisher.com |

High-Resolution Mass Spectrometry for Comprehensive Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal structural elucidation of metabolites like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its fragments. This capability is indispensable for confirming the identity of known metabolites and characterizing novel degradation products.

In the analysis of Fluvoxamine and its metabolites, HRMS is often coupled with liquid chromatography (LC), particularly UPLC (Ultra-Performance Liquid Chromatography), to achieve superior separation before detection. researchgate.net The high-resolution mass data, often obtained using instruments like a Quadrupole-Orbitrap mass spectrometer, allows for the precise measurement of the precursor and product ions. thermofisher.com For instance, in a study identifying degradation products of Fluvoxamine, a compound was identified as this compound through HPLC-HRMS analysis. researchgate.net The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectra provides definitive structural information, confirming the transformation of the parent drug into its acidic metabolite. researchgate.net This level of detail is crucial for distinguishing between isomers and confirming the exact site of metabolic modification.

Spectrophotometric and Spectrofluorometric Approaches for Metabolite Analysis

Spectrophotometric and spectrofluorometric methods offer sensitive and often simpler alternatives for the quantification of Fluvoxamine and its metabolites. These techniques are typically based on the native UV absorbance or fluorescence of the compounds or their derivatives.

Spectrophotometry: UV spectrophotometry is frequently used in conjunction with High-Performance Liquid Chromatography (HPLC) for the simultaneous determination of Fluvoxamine and this compound. nih.govresearchgate.net In these methods, detection is commonly performed at a wavelength where both the parent drug and the metabolite exhibit significant absorbance, such as 254 nm or 235 nm. nih.govnih.govnih.gov While direct spectrophotometry of complex mixtures like plasma is challenging due to matrix interference, its coupling with a powerful separation technique like HPLC provides the necessary selectivity. nih.gov Some methods have also explored the formation of colored ion-association complexes to enhance spectrophotometric detection, with various reagents like bromocresol green and methyl orange being used. japsonline.com

Spectrofluorometry: Spectrofluorometric methods are known for their exceptional sensitivity, making them suitable for detecting low concentrations of analytes in biological fluids. researchgate.netjopir.injopir.in These methods often involve derivatization with a fluorogenic reagent to produce a highly fluorescent product. For instance, derivatization of compounds with a secondary amine group, similar to that in Fluvoxamine, with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or fluorescamine (B152294) can yield products with strong fluorescence, allowing for detection at very low levels. jopir.innih.govresearchgate.net A spectrofluorimetric method based on the quenching of erythrosine B's native fluorescence upon forming a complex with Fluvoxamine has also been developed, demonstrating high sensitivity. rsc.org

Validation Parameters for Analytical Methods of this compound

Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters for this compound assays include linearity, sensitivity, precision, accuracy, and robustness.

Assessment of Linearity, Calibration Range, and Sensitivity (LOD/LOQ)

Linearity and Calibration Range: Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For this compound, HPLC methods have shown excellent linearity over specific concentration ranges. One HPLC-UV method demonstrated linearity for this compound in the range of 0.6–115.2 ng/mL in human plasma, with a correlation coefficient (r) greater than 0.998. nih.gov Another method reported a quantifiable range of 25.0–200.0 ng/mL for both Fluvoxamine and this compound. nih.gov

Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, a sensitive HPLC-UV method reported an LOQ of 0.9 ng/mL. nih.gov Another HPLC method established a detection limit of 10.0 ng/mL for the metabolite. nih.gov

The table below summarizes the validation parameters from a representative HPLC-UV method for this compound quantification.

| Parameter | This compound | Reference |

| Linearity Range | 0.6–115.2 ng/mL | nih.gov |

| Correlation Coefficient (r) | > 0.998 | nih.gov |

| Limit of Quantification (LOQ) | 0.9 ng/mL | nih.gov |

| Limit of Detection (LOD) | 10.0 ng/mL | nih.gov |

Note: Data is compiled from different studies and may reflect different methodologies.

Advanced Sample Preparation and Extraction Techniques for Metabolite Isolation from Complex Matrices

The effective isolation of this compound from complex biological matrices like plasma and urine is a critical step prior to analysis. The choice of extraction technique aims to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a widely used and efficient technique for cleaning up and concentrating analytes from biological fluids. acs.org For the simultaneous determination of Fluvoxamine and this compound, C18 bonded-silica cartridges are commonly employed. nih.gov This technique offers high recovery rates and cleaner extracts compared to traditional liquid-liquid extraction. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic method used for sample preparation. A specific method for this compound involves extraction from plasma using a chloroform-toluene (15:85, v/v) mixture. nih.gov While effective, LLE can be more time-consuming and use larger volumes of organic solvents compared to other techniques. oup.com Innovations such as dispersive liquid-liquid microextraction (DLLME) have been developed to reduce solvent consumption and improve efficiency. tandfonline.com

Column-Switching HPLC: This automated technique integrates sample clean-up with chromatographic analysis. In one method, a plasma extract was first injected into a clean-up column (a hydrophilic methacrylate (B99206) polymer) to remove interferences, after which the analytes were automatically transferred to an analytical C18 column for separation and quantification. nih.gov

Advanced Microextraction Techniques: Newer techniques focusing on miniaturization and green chemistry are also emerging. These include solid-phase microextraction (SPME) and electromembrane extraction (EME). oup.commdpi.com SPME uses a coated fiber to extract analytes directly from the sample. mdpi.com EME utilizes an electric field to drive charged analytes from a sample solution through a supported liquid membrane into an acceptor solution, offering high selectivity and enrichment. oup.com

Molecular and Structural Characterization Studies of Fluvoxamine Acid

Structural Elucidation via Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

The precise chemical structure of fluvoxamine (B1237835) acid is confirmed through various spectroscopic techniques that probe its molecular framework and functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of fluvoxamine acid would show a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretch of a carboxylic acid. A strong, sharp peak around 1700-1730 cm⁻¹ would indicate the C=O (carbonyl) stretch of the acid. tandfonline.comacs.org Other significant absorptions would include C-F stretching from the trifluoromethyl group and C=N stretching from the oxime group, providing a unique "fingerprint" for the molecule.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the precise elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, which helps in piecing together the molecular structure. researchgate.net

Stereochemical Analysis and Conformational Studies of the Acid Metabolite

While fluvoxamine itself is considered achiral because it lacks a stereocenter, it exists as (E) and (Z) geometric isomers due to the restricted rotation around the C=N oxime bond. psychiatrist.commdpi.comresearchgate.net The therapeutically used form is the (E)-isomer. Consequently, its major metabolite, this compound, also exists as (E) and (Z) isomers.

The study of these isomers is important as biological systems, including metabolizing enzymes, can exhibit stereoselectivity. The separation and quantification of the (E) and (Z) isomers of this compound can be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), potentially with specialized columns. researchgate.net Spectroscopic methods like ¹H NMR can also be used to determine the isomeric ratio in a sample by analyzing the differences in chemical shifts of specific protons close to the C=N bond between the two isomers. researchgate.net

Conformational analysis focuses on the various spatial arrangements of the molecule due to rotation around its single bonds. The flexible aliphatic chain of this compound allows it to adopt numerous conformations. The most stable conformation is the one with the lowest potential energy. Computational chemistry methods are instrumental in modeling these conformations and determining their relative energies.

Theoretical and Computational Chemistry Approaches in Metabolite Analysis

Computational studies offer powerful tools to predict and analyze the molecular properties of this compound, complementing experimental findings.

Molecular dynamics (MD) simulations model the movement of atoms in this compound over time, providing a dynamic picture of its conformational flexibility. researchgate.netnih.gov These simulations help identify the most stable and populated conformations of the molecule under various conditions (e.g., in a simulated aqueous environment). plos.org Energy minimization calculations are used to find the lowest energy three-dimensional structure, which represents the most stable state of the molecule. researchgate.net These theoretical models are essential for understanding how the metabolite might interact with biological macromolecules.

Computational tools can predict key physicochemical properties that govern the pharmacokinetic behavior of this compound. These in silico methods are valuable for anticipating how a metabolite will behave in a biological system. acs.org

| Predicted Molecular Property | Description | Significance for this compound |

| LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity (fat-solubility) of a molecule. | A lower LogP compared to the parent drug is expected due to the carboxylic acid group, indicating increased water solubility and facilitating renal excretion. |

| pKa (Acid Dissociation Constant) | Indicates the acidity of the carboxylic acid group. | The pKa determines the ionization state at physiological pH (~7.4). This compound will be predominantly ionized (negatively charged), which affects its ability to cross cell membranes and interact with transporters. |

| Topological Polar Surface Area (tPSA) | Sum of surfaces of polar atoms in a molecule. | A higher tPSA compared to fluvoxamine suggests lower penetration across the blood-brain barrier, consistent with its pharmacological inactivity in the central nervous system. acs.org |

| Reactivity Descriptors | Includes properties like HOMO/LUMO energies, which predict chemical reactivity. | These descriptors can help understand the chemical stability of the metabolite and its potential for further metabolic reactions or interactions. researchgate.net |

Molecular Dynamics Simulations and Energy Minimization of this compound

Investigation of Molecular Interactions with Biological Macromolecules (e.g., metabolizing enzymes or transport proteins, distinct from pharmacodynamic targets of the parent compound)

While this compound is considered pharmacologically inactive, its interactions with enzymes and transporters are critical for its disposition and elimination. nih.govpharmgkb.orgpsychiatrist.com

Metabolizing Enzymes : The parent drug, fluvoxamine, is metabolized primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2. pharmgkb.orgnih.gov Fluvoxamine itself is a potent inhibitor of CYP1A2 and a weaker inhibitor of other CYPs. nih.govfda.gov While its metabolites are generally considered inactive, it is theoretically possible for this compound to interact with these or other enzymes. psychiatrist.com However, studies suggest that the metabolites have essentially no pharmacological effects, which generally includes a lack of significant interaction with CYP enzymes. psychiatrist.com Molecular docking studies could be employed to theoretically assess the binding potential of this compound to the active sites of various CYP isoforms. researchgate.netdovepress.com

Transport Proteins : The elimination of this compound, an organic acid, from the body is likely mediated by transport proteins. Given its chemical nature, it is a probable substrate for organic anion transporters (OATs) located in the kidneys and liver. These transporters facilitate the movement of charged acidic compounds from the bloodstream into tubular cells for excretion in urine. Investigating the specific transporters involved (e.g., OAT1, OAT3) and the kinetics of this transport is essential for a complete understanding of the metabolite's clearance pathway.

Biological and Biochemical Evaluation of Fluvoxamine Acid Activity in Vitro/preclinical Focus

Assessment of Neurotransmitter Transporter Inhibition by Fluvoxamine (B1237835) Acid

In Vitro Evaluation of Serotonin (B10506) Reuptake Inhibition Potency

In vitro assays using rat brain tissue have been conducted to determine the potency of fluvoxamine acid in inhibiting the reuptake of serotonin. fda.govfda.govcambridge.org These studies have consistently shown that this compound possesses weak activity in blocking the serotonin transporter. fda.govfda.govcambridge.org While it does exhibit some inhibitory effect on serotonin uptake, its potency is significantly lower than that of the parent compound, fluvoxamine. fda.govfda.govcambridge.org

Comparative Analysis of Activity with the Parent Fluvoxamine Compound

When directly compared to fluvoxamine, this compound is substantially less potent as a serotonin reuptake inhibitor. fda.govfda.govcambridge.org In vitro studies indicate that the potency of this compound is one to two orders of magnitude (10 to 100 times) less than that of fluvoxamine. fda.govfda.govcambridge.org Fluvoxamine itself is a potent inhibitor of the serotonin transporter, which is the primary mechanism of its antidepressant and anti-obsessional actions. wikipedia.orghres.cancats.io

Interactive Table: Comparative Potency of Fluvoxamine and this compound on Serotonin Reuptake Inhibition

| Compound | Relative Potency (Serotonin Reuptake Inhibition) |

| Fluvoxamine | High |

| This compound | 10-100 times less potent than fluvoxamine fda.govfda.govcambridge.org |

Receptor Binding Profile and Selectivity of this compound

The selectivity of a drug is determined by its affinity for various neurotransmitter receptors. A highly selective drug will primarily bind to its target receptor with minimal interaction with other receptors, which can reduce the likelihood of off-target side effects.

In vitro receptor binding studies have demonstrated that fluvoxamine has negligible affinity for a wide range of receptors, including:

Adrenergic receptors (alpha-1, alpha-2, beta) hres.canih.govcbg-meb.nl

Cholinergic (muscarinic) receptors hres.canih.govcbg-meb.nl

Histaminergic receptors hres.canih.govcbg-meb.nl

Dopaminergic receptors hres.canih.govcbg-meb.nl

Serotonergic receptors (5-HT1, 5-HT2) drugbank.comnih.gov

Benzodiazepine receptors drugbank.comnih.gov

While specific binding data for this compound across this broad range of receptors is not as extensively detailed in the provided search results, the general understanding is that like its parent compound, it does not exhibit significant affinity for these receptors. The focus of its limited pharmacological activity is on the serotonin transporter. fda.govfda.govcambridge.org

Characterization of this compound as an Inactive or Weakly Active Metabolite in Pharmacological Contexts

Interactive Table: Summary of this compound's Pharmacological Profile

| Parameter | Finding |

| Serotonin Reuptake Inhibition | Weakly active fda.govfda.govcambridge.org |

| Receptor Binding Affinity | Negligible for most major neurotransmitter receptors hres.canih.govcbg-meb.nl |

| Pharmacological Classification | Inactive or weakly active metabolite fda.govfda.govcambridge.orgmedscape.comhres.capharmgkb.orgpsychiatryonline.org |

Research Implications and Future Directions for Fluvoxamine Acid Studies

Fluvoxamine (B1237835) Acid as a Biochemical Marker in Fundamental Drug Metabolism Research

The quantification of Fluvoxamine Acid in biological samples is a cornerstone for fundamental research into the metabolism of its parent compound, Fluvoxamine. As the main human metabolite, this compound accounts for a significant portion of the urinary excretion products, with one study noting it represents about 60% of these products along with its N-acetylated analog. drugbank.com Its formation is a critical step in the elimination phase of Fluvoxamine's pharmacokinetic profile. vulcanchem.com

The concentration of this compound can serve as an important biochemical marker for Fluvoxamine metabolism and clearance. vulcanchem.com Monitoring its levels allows researchers to evaluate an individual's metabolic capacity, providing insights into variations in drug processing that could be influenced by genetic or environmental factors. vulcanchem.com Studies have identified that this compound is the major metabolite in urine, formed through the oxidative demethylation of Fluvoxamine. pharmgkb.orgresearchgate.netnih.gov Therefore, its presence and concentration are direct indicators of the activity of the primary metabolic pathway.

Contributions to Understanding Drug-Enzyme Interaction Mechanisms and Drug Disposition

The biotransformation of Fluvoxamine into this compound is a multi-step process mediated by specific drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. Research has demonstrated that the formation of this compound is a two-step process initiated by oxidative demethylation of the methoxy (B1213986) group by CYP2D6, followed by the action of alcohol dehydrogenase. pharmgkb.org This makes the analysis of this compound formation a valuable tool for studying the function and specificity of CYP2D6. researchgate.netnih.gov

Fluvoxamine itself is a known inhibitor of several CYP isoenzymes, including being a potent inhibitor of CYP1A2 and CYP2C19, and a moderate inhibitor of CYP2C9 and CYP3A4. fda.govuspharmacist.comcambridge.org This extensive interaction profile means Fluvoxamine has a high potential for drug-drug interactions. uspharmacist.com Studying the formation of its primary metabolite, this compound, in the presence of other drugs can elucidate the mechanisms of competitive inhibition and their impact on drug disposition. For instance, the clearance of Fluvoxamine is significantly higher in smokers (indicating CYP1A2 induction) but this does not influence the formation clearance of this compound, confirming that CYP1A2 is involved in other, less critical metabolic pathways for Fluvoxamine. researchgate.netnih.gov

Furthermore, Fluvoxamine exhibits non-linear pharmacokinetics, where higher doses lead to disproportionately higher plasma concentrations. fda.govnih.gov This phenomenon is attributed to the saturation of the metabolic pathways, including the CYP2D6 and CYP1A2 pathways. nih.govnih.gov Research into this compound formation at different dosage levels helps to characterize this saturation effect. nih.gov

Table 1: Cytochrome P450 (CYP) Enzyme Interactions with Fluvoxamine

| Enzyme | Role in Fluvoxamine Metabolism | Inhibitory Effect of Fluvoxamine |

|---|---|---|

| CYP2D6 | Primary enzyme for this compound formation via oxidative demethylation. pharmgkb.orgresearchgate.netnih.gov | Weak inhibitor. uspharmacist.comwikipedia.org |

| CYP1A2 | Catalyzes minor metabolic pathways. pharmgkb.orgresearchgate.netnih.gov | Potent inhibitor. fda.govuspharmacist.comresearchgate.net |

| CYP2C19 | Minor metabolic role. fda.govwikipedia.org | Potent inhibitor. fda.govuspharmacist.com |

| CYP3A4 | Minor metabolic role. fda.govwikipedia.org | Moderate inhibitor. uspharmacist.comresearchgate.net |

| CYP2C9 | Minor metabolic role. fda.gov | Moderate inhibitor. uspharmacist.comcambridge.org |

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The need to accurately quantify this compound in complex biological matrices like plasma and urine has driven the development of highly sensitive and specific analytical methods. vulcanchem.comnih.gov These techniques are crucial for pharmacokinetic studies and therapeutic drug monitoring research. nih.gov

Mass spectrometry-based methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are powerful tools for identifying and quantifying Fluvoxamine and its metabolites. vulcanchem.com In analytical procedures, this compound can be identified by its specific mass-to-charge ratio (m/z) and its unique fragmentation pattern, which allows it to be distinguished from other compounds. vulcanchem.com Another advanced technique, liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry, has been successfully used to identify this compound in postmortem samples of urine, bile, and cardiac blood. nih.gov

High-performance liquid chromatography (HPLC) methods have also been extensively developed and validated. A column-switching HPLC method with UV detection has been established for the simultaneous determination of Fluvoxamine and this compound in plasma. nih.gov

Table 2: Advanced Analytical Techniques for this compound Determination

| Technique | Principle | Sample Matrix | Key Findings (Detection/Quantification Limits) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry for high sensitivity and specificity. | Biological samples | Powerful tool for identification and quantification of metabolites. vulcanchem.com | vulcanchem.com |

| LC-QTOF | Liquid chromatography combined with quadrupole time-of-flight mass spectrometry for high-resolution mass analysis. | Urine, bile, blood | Successful identification in postmortem biological fluids. nih.gov | nih.gov |

| Column-Switching HPLC-UV | Automated HPLC with a clean-up column and an analytical column, followed by UV detection. | Plasma | LOQ: 0.9 ng/mL; Linearity: 0.6-115.2 ng/mL. nih.gov | nih.gov |

| RP-HPLC | Reversed-phase HPLC with various mobile phases. | Pharmaceutical formulations | Detection limits as low as 0.394 µg/mL. researchgate.net | researchgate.net |

| Spectrofluorimetry | Measures fluorescence from the compound. | Biological fluids | High sensitivity, detecting concentrations as low as 0.01 µg/mL. researchgate.net | researchgate.net |

Utilization of In Vitro and Ex Vivo Models for Enhanced Metabolite Biotransformation Research

In vitro and ex vivo models are indispensable for isolating and studying the specific mechanisms of Fluvoxamine biotransformation. Human liver microsomes are a standard in vitro model used to investigate the kinetics of drug metabolism. researchgate.netresearchgate.net Studies using these microsomes, along with recombinant human CYP isoenzymes, have been instrumental in confirming that CYP2D6 is the primary enzyme responsible for the formation of this compound, while CYP1A2 and CYP2C19 play minimal roles in this specific pathway. pharmgkb.orgresearchgate.netresearchgate.net

These models also allow for detailed drug-drug interaction studies. For example, in vitro experiments have shown that Fluvoxamine potently inhibits the activity of CYP1A2 and CYP2C19, with measured inhibition constant (Ki) values of 0.041 µM and 0.087 µM, respectively, for the metabolism of other drugs like clozapine. researchgate.net Such studies help predict potential interactions in vivo. Interestingly, research comparing in vitro and in vivo inhibition has suggested that Fluvoxamine's inhibitory potency towards CYP2C19 is significantly greater in vivo than what is observed in in vitro models. nih.gov

Emerging ex vivo models, such as a locust brain barrier model, are also being evaluated to study drug metabolism and penetration in a more integrated biological system that includes analysis of the unbound drug fraction in intact brains. researchgate.net

Opportunities for Basic Science Research into Metabolite Fate and Potential Uncharted Biochemical Activities

Despite being well-characterized as the major metabolite of Fluvoxamine, this compound still presents several opportunities for future basic science research. Key research gaps include a more detailed elucidation of the specific metabolic pathways leading to its formation and a deeper evaluation of how genetic polymorphisms in enzymes like CYP2D6 affect its production rates across different populations. vulcanchem.com

The metabolic fate of Fluvoxamine has been investigated in humans and various animal species, revealing that the primary degradation route involves the oxidative modification of its aliphatic methoxyl group, leading to this compound as the main product. nih.govnih.gov While this compound and other primary metabolites have been shown to be pharmacologically inactive in assays for serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition, the possibility of other, uncharted biochemical activities remains an open area for investigation. fda.govnih.gov Future research could explore whether this metabolite interacts with other biological targets or pathways, contributing to the broader physiological response to the parent drug in ways that are not yet understood. This includes further investigation into its role in drug-drug interactions, which could be more complex than simply being a marker of enzyme activity. vulcanchem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-hydroxymelatonin |

| Alcohol dehydrogenase |

| Alosetron |

| Alprazolam |

| Amitriptyline |

| Aripiprazole |

| Bupropion |

| Caffeine |

| Carbamazepine |

| Citalopram |

| Clozapine |

| Clotiapine |

| Cytochrome P450 (CYP) |

| Desipramine |

| Dextromethorphan |

| Diazepam |

| Escitalopram |

| Fluoxetine |

| Fluvoxamine |

| This compound |

| Fluvoxethanol |

| Furafylline |

| Gabapentin |

| Haloperidol |

| Imipramine |

| Ketoconazole |

| Loratadine |

| (S)-mephenytoin |

| Methadone |

| Mexiletine |

| Midazolam |

| Mirtazapine |

| Moclobemide |

| N-acetylserotonin |

| Nefazodone |

| Nevirapine |

| Olanzapine |

| Omeprazole |

| Paroxetine |

| Phenytoin |

| Pimozide |

| Propranolol |

| Ramelteon |

| Risperidone |

| Sertraline |

| Sumatriptan |

| Tacrine |

| Theophylline |

| Thioridazine |

| Tizanidine |

| Triazolam |

| Warfarin |

| Zolpidem |

Q & A

Q. What analytical techniques are recommended for quantifying Fluvoxamine Acid and its deuterated analogs in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterated internal standards (e.g., [²H₄]-Fluvoxamine Acid) should be used to correct for matrix effects and ionization variability . Validate methods using guidelines from Reviews in Analytical Chemistry, including calibration curves, recovery rates, and inter-day precision assessments. Ensure chromatographic separation of stereoisomers (e.g., (E)- and (Z)-Fluvoxamine) to avoid quantification errors .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer: Reconcile contradictions by:

- Validating in vitro models (e.g., hepatic microsomes) against humanized animal models.

- Incorporating physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme saturation or transporter-mediated efflux .

- Cross-referencing data with clinical studies (e.g., TOGETHER Trial) to confirm dose-response relationships .

Advanced Research Questions

Q. What experimental design considerations are critical for repurposing this compound in cytokine storm mitigation (e.g., COVID-19)?

Methodological Answer:

- Endpoint Selection : Use validated scales like the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) to assess baseline psychiatric comorbidities, which may confound immune response outcomes .

- Blinding and Randomization : Implement adaptive trial designs (e.g., TOGETHER Trial) with placebo-controlled arms and stratified randomization by age, comorbidities, and viral load .

- Biomarker Integration : Measure interleukin-6 (IL-6) and C-reactive protein (CRP) levels pre- and post-treatment to quantify anti-inflammatory effects .

Q. How should researchers validate the stability of this compound derivatives under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies per ICH guidelines (40°C/75% RH for 6 months) using HPLC to monitor degradation products (e.g., Fluvoxamine Maleic Acid Monoamide) .

- Compare deuterated vs. non-deuterated analogs to assess isotopic effects on compound stability .

- Publish raw stability data in supplementary materials to enable reproducibility .

Q. What statistical approaches are optimal for analyzing contradictory outcomes in this compound neuropharmacology studies?

Methodological Answer:

- Apply mixed-effects models to account for inter-study heterogeneity (e.g., dosing regimens, patient populations).

- Perform meta-regression to identify moderators (e.g., serotonin transporter polymorphism status) .

- Use Bayesian frameworks to quantify probability of clinical efficacy vs. placebo effects .

Methodological Best Practices

Q. How to structure a research paper on this compound to meet journal requirements (e.g., Beilstein Journal of Organic Chemistry)?

Methodological Answer:

- Results Section : Avoid duplicating data shown in tables; focus on statistically significant findings (p<0.05 with Bonferroni correction) .

- Supplemental Materials : Include synthetic protocols for novel derivatives (e.g., N-Fmoc-(E)-Fluvoxamine) and raw NMR spectra .

- Ethical Compliance : For human trials, document IRB approval and participant selection criteria per CONSORT guidelines .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Standardize reaction conditions (e.g., temperature, catalyst purity) using quality-controlled starting materials (e.g., TRC F603500) .

- Implement in-process analytical controls (e.g., inline FTIR) to monitor intermediate formation .

- Publish detailed characterization data (e.g., chiral HPLC chromatograms) to enable replication .

Data Presentation and Reproducibility

Q. How to ensure transparency in reporting this compound’s preclinical toxicology data?

Methodological Answer:

- Follow ARRIVE guidelines: Report animal strain, sample size justification, and exclusion criteria.

- Provide dose-ranging data (e.g., NOAEL vs. LOAEL) and histopathology images in open-access repositories .

- Disclose conflicts of interest, particularly if using proprietary analogs (e.g., SCSI-511192) .

Q. What computational tools are recommended for modeling this compound’s binding affinity to σ-1 receptors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。